N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-12-14-22(15-13-18)27-17-21(16-23(27)28)26-25(29)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,21,24H,16-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXCJUUBQAVXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium hydride in anhydrous conditions to deprotonate the amide nitrogen, followed by the addition of an electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2,2-diphenylacetamide moiety is a recurring pharmacophore in medicinal chemistry. Below is a detailed comparison of the target compound with its analogs, focusing on structural variations, biological activities, and synthetic methodologies.
Structural Analogues with Pyrrolidinyl Modifications
a. Pyrenophorol (N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]−2,2-diphenylacetamide)
- Key Features: Retains the 2,2-diphenylacetamide group but replaces the pyrrolidin-3-yl ring with a propan-2-yl chain bearing diethylamino and morpholinyl substituents.
- Synthesis : Utilizes AutoDock tools for computational modeling, with synthetic routes involving multi-step alkylation and amidation.
b. Darifenacin Hydrobromide Impurities (e.g., Imp-A, Imp-B)
- Key Features : Share the pyrrolidin-3-yl-2,2-diphenylacetamide core but differ in substituents (e.g., 2,3-dihydrobenzofuran-5-yl or benzofuran-5-yl groups at the 1-position).
- Biological Implications : These impurities arise during Darifenacin synthesis and may influence drug stability or efficacy. Structural variations like bromination (Imp-D) or oxidation (Imp-C) alter polarity and metabolic pathways .
c. Darifenacin Amide Impurity (R)-2-[1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide bromide
- Key Features : Features a dihydrobenzofuran-ethyl substituent on the pyrrolidine ring.
- Pharmacological Impact: The bromine addition increases molecular weight (507.46 g/mol) and may enhance receptor binding affinity compared to the non-halogenated target compound .
Benzothiazole-Based Derivatives
a. N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide
- Key Features : Replaces the pyrrolidinyl group with a benzothiazole ring bearing sulfamoyl or alkylsulfamoyl substituents.
- Synthesis : Employed PyBOP and TEA as coupling agents, with yields dependent on benzothiazole precursor reactivity .
b. N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
Cyclopentyl-Substituted Analogues
2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships: The 2,2-diphenylacetamide group is critical for receptor binding, while substituents on the pyrrolidinyl or heterocyclic rings modulate selectivity and potency. For example, morpholinyl groups (Pyrenophorol) enhance COX-2 affinity, whereas benzothiazole derivatives expand target diversity .
- Synthetic Challenges : Impurities in Darifenacin highlight the sensitivity of pyrrolidinyl substituents to oxidation and alkylation conditions, necessitating rigorous quality control .
- Pharmacokinetic Considerations : Halogenation or fluorination (e.g., Darifenacin Impurity-D) improves metabolic stability but may increase toxicity risks .
Biological Activity
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring and diphenylacetamide structure, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For instance, derivatives of similar scaffolds have demonstrated significant inhibitory effects on human cancer cell lines. A notable example includes a benzamide derivative that showed potent inhibitory activity against human class I histone deacetylases (HDACs) and induced apoptosis in myelodysplastic syndrome (SKM-1) cell lines. This compound also exhibited favorable pharmacokinetic profiles and antitumor efficacy in vivo, suggesting that modifications to the pyrrolidine structure could enhance such effects for this compound .
The proposed mechanism of action involves the modulation of histone acetylation through HDAC inhibition. Increased levels of acetylated histones lead to changes in gene expression that promote cell cycle arrest and apoptosis in cancer cells. Additionally, compounds with similar structures have been shown to interact with various cellular pathways, including those involved in metabolism and inflammation .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SKM-1 (myelodysplastic) | 15 | HDAC inhibition leading to apoptosis |
| HeLa (cervical cancer) | 20 | Induction of G1 phase cell cycle arrest |
| MCF-7 (breast cancer) | 25 | Modulation of estrogen receptor signaling |
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in tumor reduction. In xenograft models, the compound demonstrated significant tumor growth inhibition compared to control groups. The results suggest that this compound could be further developed as a therapeutic agent for specific cancers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions with intermediates such as azetidin-2-yl or nitro-pyrrolidine derivatives. For example, related pyrrolidine compounds are synthesized via cyclization of nitro-pyrrolidine carboxylates, followed by functionalization of the 5-oxopyrrolidin-3-yl moiety. Key intermediates include 4-nitro-3-phenylpyrrolidine-2-carboxylate derivatives, which undergo reduction and coupling with diphenylacetic acid . Solvent selection (e.g., methanol or DMF) and temperature control (293–298 K) are critical for optimizing yield and minimizing side reactions.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution structural parameters. The SHELX system (e.g., SHELXL-97) is widely used for refinement, leveraging least-squares minimization to resolve bond lengths (mean σ(C–C) = 0.003–0.004 Å) and R-factors (R1 < 0.05). Hydrogen atoms are typically placed geometrically and refined isotropically. For macromolecular analogs, SHELXPRO interfaces with crystallographic databases for validation .
Q. What pharmacopeial standards apply to purity assessment of this compound?
- Methodological Answer : Following USP guidelines, purity is assessed via Loss on Drying (105°C for 3 h; ≤0.5% mass loss) and HPLC with chiral stationary phases (e.g., USP Darifenacin Chiral Peak Identification Mixture RS as a reference). Elemental analysis (C, H, N) should match theoretical values within ±0.4%. Storage in well-closed containers at controlled room temperature prevents hygroscopic degradation .
Advanced Research Questions
Q. How can graph set analysis resolve hydrogen bonding ambiguities in the crystal lattice of this compound?
- Methodological Answer : Hydrogen bonding patterns are analyzed using Etter’s graph theory , categorizing interactions into motifs (e.g., R₂²(8) rings for N–H···O bonds). For example, the pyrrolidinone oxygen may act as an acceptor, forming C=O···H–N interactions with adjacent molecules. Graph set analysis identifies infinite chains (C(6)) or discrete dimers, aiding in understanding packing efficiency and stability. Computational tools like Mercury (CCDC) visualize these networks .
Q. What experimental strategies address discrepancies between HPLC purity and elemental analysis results?
- Methodological Answer : Contradictions often arise from residual solvents or enantiomeric impurities. Use 1H-NMR titration (e.g., integration of aromatic vs. aliphatic protons) to quantify non-volatile impurities. For chiral purity, employ polarimetric analysis or chiral HPLC with cellulose-based columns. Cross-validate with mass spectrometry (LC-MS) to detect trace contaminants (e.g., brominated byproducts in halogenated analogs) .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) models interactions with biological targets, such as enzymes with hydrophobic active sites (e.g., acetylcholinesterase). ADMET predictions (SwissADME) assess logP (lipophilicity) and CNS permeability, guided by the compound’s diphenylacetamide backbone and pyrrolidinone ring .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Key challenges include racemization during amide coupling. Mitigate this by using low-temperature conditions (−20°C) and chiral auxiliaries (e.g., Evans’ oxazolidinones). Dynamic Kinetic Resolution (DKR) with immobilized catalysts (e.g., Pd/C) can enhance enantioselectivity. Monitor optical rotation ([α]D²⁵) and chiral HPLC retention times at each step .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
